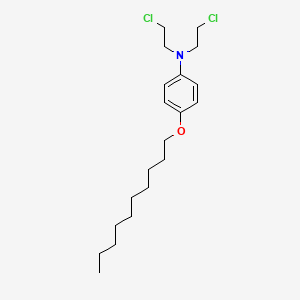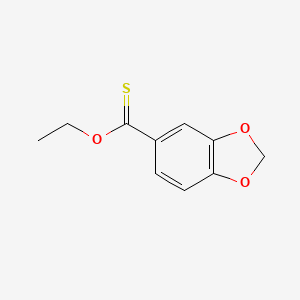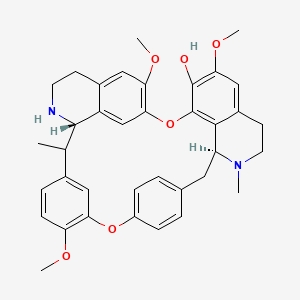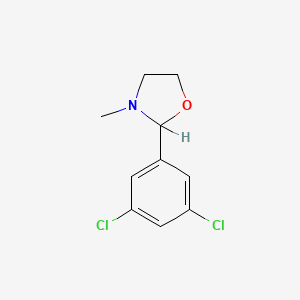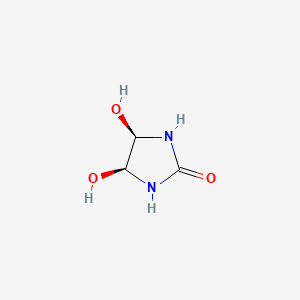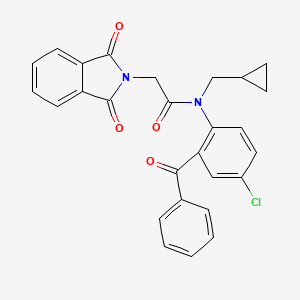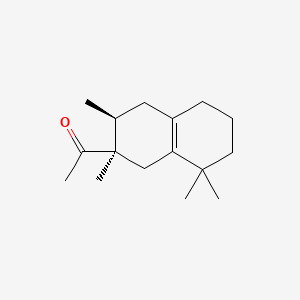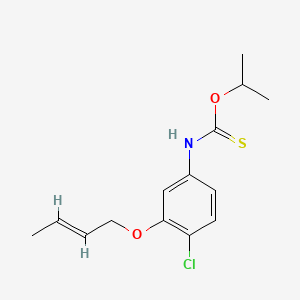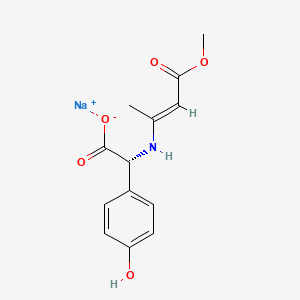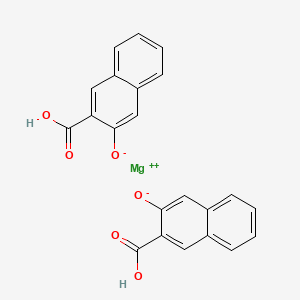
Magnesium hydroxynaphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium hydroxynaphthoate is a chemical compound with the molecular formula ( \text{C}{22}\text{H}{14}\text{MgO}_6 ). It is a magnesium salt of hydroxynaphthoic acid, specifically derived from 2-naphthalenecarboxylic acid, 3-hydroxy-. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium hydroxynaphthoate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with hydroxynaphthoic acid. The reaction typically involves dissolving hydroxynaphthoic acid in a suitable solvent, such as ethanol or water, and then adding magnesium oxide or magnesium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where magnesium oxide or magnesium hydroxide is reacted with hydroxynaphthoic acid under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration, are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium hydroxynaphthoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthoates
Wissenschaftliche Forschungsanwendungen
Magnesium hydroxynaphthoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of magnesium hydroxynaphthoate involves its interaction with cellular components. It can act as a chelating agent, binding to metal ions and affecting various biochemical pathways. In biological systems, it can disrupt cellular processes by interfering with enzyme activity and membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium hydroxide
- Magnesium oxide
- Hydroxynaphthoic acid
Uniqueness
Magnesium hydroxynaphthoate is unique due to its specific structure, which combines the properties of magnesium and hydroxynaphthoic acid. This combination imparts unique chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
65756-94-7 |
|---|---|
Molekularformel |
C22H14MgO6 |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
magnesium;3-carboxynaphthalen-2-olate |
InChI |
InChI=1S/2C11H8O3.Mg/c2*12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h2*1-6,12H,(H,13,14);/q;;+2/p-2 |
InChI-Schlüssel |
HDGZVUGGOOMFHA-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-].C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


